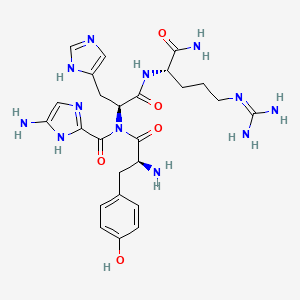
(5Z,7Z)-Dodeca-5,7-dien-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z,7Z)-Dodeca-5,7-dien-1-OL is an organic compound with the molecular formula C12H22O. It is a colorless liquid with a distinctive aroma, often used in the field of organic synthesis. This compound is characterized by the presence of two conjugated double bonds and a hydroxyl group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(5Z,7Z)-Dodeca-5,7-dien-1-OL can be synthesized through several methods. One common approach involves the reaction of appropriate starting materials such as dodeca-5,7-diene with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst to facilitate the addition of the hydroxyl group to the diene system.
Industrial Production Methods
In an industrial setting, this compound is often produced through large-scale organic synthesis processes. These processes involve the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z,7Z)-Dodeca-5,7-dien-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bonds can be reduced to single bonds, converting the compound into a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into halides.
Major Products
Oxidation: Produces dodeca-5,7-dien-1-one.
Reduction: Produces dodecan-1-ol.
Substitution: Produces dodeca-5,7-dien-1-halide.
Applications De Recherche Scientifique
(5Z,7Z)-Dodeca-5,7-dien-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (5Z,7Z)-Dodeca-5,7-dien-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The conjugated double bonds can participate in electron transfer reactions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5Z,7Z)-Dodeca-5,7-diene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Dodecan-1-ol: A saturated alcohol with no double bonds, leading to different chemical properties and reactivity.
Dodeca-5,7-dien-1-one: An oxidized form with a carbonyl group instead of a hydroxyl group, exhibiting different reactivity.
Uniqueness
(5Z,7Z)-Dodeca-5,7-dien-1-OL is unique due to the presence of both conjugated double bonds and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and various industrial applications.
Propriétés
Formule moléculaire |
C12H22O |
|---|---|
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
(5Z,7Z)-dodeca-5,7-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,13H,2-4,9-12H2,1H3/b6-5-,8-7- |
Clé InChI |
JUDKGQZMLJXRJX-ISTTXYCBSA-N |
SMILES isomérique |
CCCC/C=C\C=C/CCCCO |
SMILES canonique |
CCCCC=CC=CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


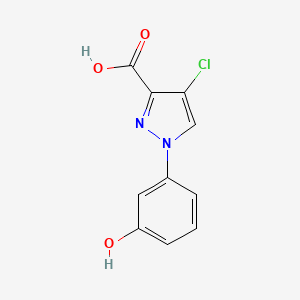
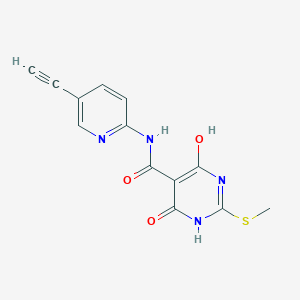
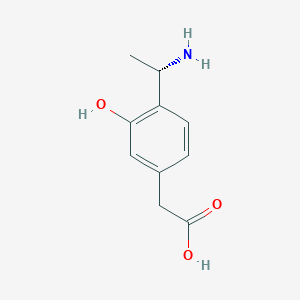
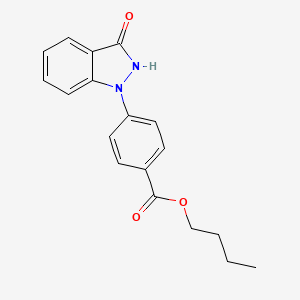
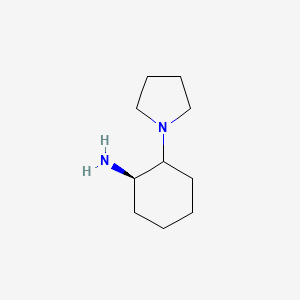
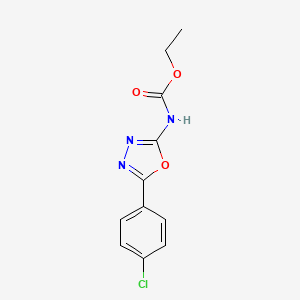
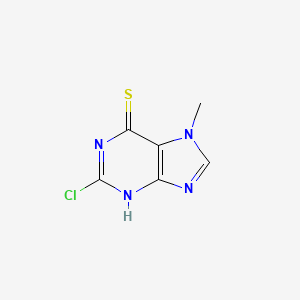
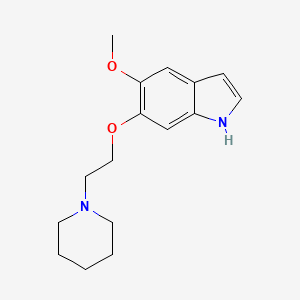

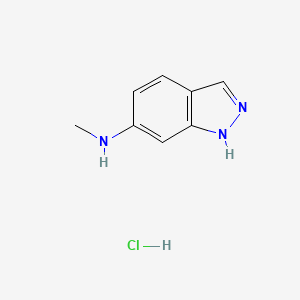
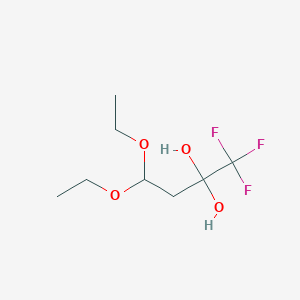
![1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12932491.png)
